Product packaging for BCzVBi(Cat. No.:)

BCzVBi

Cat. No.: B12453749
M. Wt: 592.8 g/mol
InChI Key: RAPHUPWIHDYTKU-UHFFFAOYSA-N
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Description

BCzVBi (4,4'-Bis(9-ethyl-3-carbazovinylene)-1,1'-biphenyl, CAS 475480-90-1) is a prominent blue fluorescent emitter extensively utilized in the research and development of organic light-emitting diodes (OLEDs). It serves as a highly efficient dopant in host-guest systems, where it functions as a trapping center for injected charge carriers, thereby increasing the probability of carrier recombination and exciton generation . Its primary research value lies in advancing blue OLED technology, which is a critical component for full-color displays and reliable white light emission . A significant area of investigation involves doping this compound into various host materials, such as CBP and TPBi, to optimize device architecture. Research demonstrates that devices with a CBP host can achieve a high luminous efficiency of up to 4.45 cd/A, a performance attributed to effective exciton confinement and high energy transfer efficiency within the emitting layer . Furthermore, this compound is a key material in the study of advanced emission mechanisms. It is selected for designing efficient triplet-fusion blue fluorescent OLEDs due to its suitable triplet energy (1.94 eV), which promotes exciton diffusion and fusion within the host matrix, enabling high-efficiency electroluminescence at low driving voltages . This makes it a compelling alternative for achieving stable, high-efficiency blue emission. Research into charge transport reveals that the performance of this compound-based devices is highly dependent on the surrounding charge transport materials. Studies show that using well-matched hole and electron transport layers, such as TAPC and Bphen, can significantly enhance maximum luminance and current efficiency . The compound exhibits a photoluminescence (PL) peak at 438 nm in THF solution and possesses high thermal stability, with a 0.5% weight loss temperature exceeding 340 °C, which is a crucial characteristic for vacuum thermal evaporation processes in device fabrication .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H36N2 B12453749 BCzVBi

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-ethyl-3-[2-[4-[4-[2-(9-ethylcarbazol-3-yl)ethenyl]phenyl]phenyl]ethenyl]carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H36N2/c1-3-45-41-11-7-5-9-37(41)39-29-33(21-27-43(39)45)15-13-31-17-23-35(24-18-31)36-25-19-32(20-26-36)14-16-34-22-28-44-40(30-34)38-10-6-8-12-42(38)46(44)4-2/h5-30H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAPHUPWIHDYTKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C=CC3=CC=C(C=C3)C4=CC=C(C=C4)C=CC5=CC6=C(C=C5)N(C7=CC=CC=C76)CC)C8=CC=CC=C81
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H36N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Design and Synthetic Methodologies of Bczvbi and Its Derivatives

Synthetic Pathways and Reaction Schemes for BCzVBi

While specific detailed reaction schemes for this compound synthesis are not extensively detailed in the immediate search results, the synthesis of similar carbazole (B46965) derivatives and styryl compounds often involves Wittig or Horner-Wadsworth-Emmons (HWE) reactions, followed by coupling reactions. For instance, styrylpyrene derivatives, which share some structural features with this compound, can be synthesized via HWE and Suzuki coupling reactions rsc.org. A patent mentions the synthesis of carbazole derivatives and this compound in the context of red fluorescent dyes, noting that the final step for similar compounds like DCM and DCJT is a Knoevenagel condensation reaction google.com. Another patent describes the synthesis of new organic light-emitting compounds through multi-step chemical reactions involving intermediate compounds google.com.

Precursor Compounds and Intermediate Synthesis

The synthesis of this compound and its derivatives involves the preparation of specific precursor and intermediate compounds. Based on the structure of this compound, which contains carbazole and biphenyl (B1667301) units connected by vinylene linkers, likely precursors would include substituted carbazoles and biphenyl derivatives with appropriate functional groups for coupling reactions. For example, the synthesis of styryl compounds often involves reacting phosphonate (B1237965) derivatives with aldehyde derivatives to form stilbene (B7821643) intermediates rsc.org. A patent discussing heterocyclic compounds for organic electroluminescence devices mentions the synthesis of intermediate compounds, such as substituted dibromo-trifluorobenzene reacting with boronic acid epo.org. Another patent refers to the synthesis of intermediate P and intermediate O in the context of compounds containing a 5-membered heterocycle justia.com. The synthesis of carbazole derivatives themselves can involve reactions of carbazole with other organic compounds google.com.

Strategies for Molecular Engineering and Structural Modification of this compound Analogues

Molecular engineering and structural modification of this compound analogues aim to tune their optoelectronic properties and improve device performance. This often involves altering the electronic and steric properties of the molecule by introducing different substituents or modifying the core structure google.com. Strategies include the rational design of donor and acceptor moieties and considering the influence of steric and electronic modifications on molecular conformation google.comgoogle.comrsc.orgacs.org.

Rational Design of Donor and Acceptor Moieties

The design of organic semiconductor molecules like this compound often involves incorporating electron-donating (donor) and electron-withdrawing (acceptor) units to control the electronic structure and charge transport characteristics researchgate.net. In this compound, the carbazole units are typically considered electron-donating. Modifications can involve changing the nature or position of these donor groups or introducing different acceptor units to tune the energy levels (HOMO and LUMO) and thus the emission color and efficiency epo.orgresearchgate.net. For instance, incorporating diphenylsulfone as an electron acceptor has been explored to tune the characteristics of distyrylbenzene-based OLEDs researchgate.net.

Influence of Steric and Electronic Modifications on Molecular Conformation

Steric and electronic effects play a significant role in determining the molecular conformation and solid-state packing of organic semiconductors, which in turn affect their photophysical and electroluminescent properties chemrxiv.orgamazonaws.comnih.gove-bookshelf.denih.gov. Steric bulk can influence the torsional angles between different parts of the molecule, affecting conjugation and intermolecular interactions nih.gov. Electronic effects, such as inductive and resonance effects of substituents, can alter the electron distribution and thus the rigidity and planarity of the molecule chemrxiv.orgnih.gov. These modifications can impact factors like fluorescence quantum yield, triplet state energy, and charge transport, all crucial for OLED performance rsc.orgresearchgate.net. Studies on other organic compounds have shown that both steric and electronic effects influence molecular stability and conformation chemrxiv.orgamazonaws.comnih.gove-bookshelf.denih.gov.

Structure-Performance Relationships in this compound Molecular Design

The performance of this compound and its analogues in OLEDs is directly related to their molecular structure. Modifications to the structure can influence properties such as charge injection and transport, exciton (B1674681) formation and confinement, and emission efficiency and color purity researchgate.netresearchgate.netresearchgate.netk-ids.or.kr. For example, doping this compound into different host materials or using different charge transport layers can significantly impact device efficiency and brightness researchgate.netresearchgate.net. The energy level alignment between this compound and adjacent layers (hole transport layer, electron transport layer) is critical for efficient charge injection and recombination within the emissive layer researchgate.netk-ids.or.kroptica.org. The photoluminescence quantum yield and triplet state energy of this compound are also key factors determining its efficiency as a blue emitter, particularly in mechanisms involving triplet-triplet annihilation (TTA) rsc.orgresearchgate.net. Research findings indicate that optimizing the device structure and material combination with this compound can lead to high-efficiency blue OLEDs researchgate.netresearchgate.netk-ids.or.kr.

Advanced Spectroscopic and Mechanistic Characterization of Bczvbi

Photophysical Characterization Techniques

Photophysical characterization techniques are essential for probing the light absorption, emission, and excited-state behavior of BCzVBi. These methods provide fundamental insights into how the molecule interacts with light and how energy is managed within its structure and in host-guest systems.

Absorption and Photoluminescence (PL) Spectroscopy

Absorption spectroscopy reveals how this compound interacts with incident light across different wavelengths, while photoluminescence (PL) spectroscopy characterizes the light emitted by the molecule after excitation.

The UV-visible absorption spectrum of this compound in dilute solution and as a solid thin film shows nearly the same characteristics, with a maximum absorption at 363 nm researchgate.net. The optical bandgap energy is reported to be 2.99 eV researchgate.net. Another study indicates an absorption peak around 373 nm tandfonline.com.

Here is a table summarizing some reported absorption and PL data for this compound:

Measurement TypeEnvironmentPeak Wavelength(s) (nm)Optical Gap (eV)NotesSource
AbsorptionDilute solution/Solid thin film3632.99Nearly same spectra researchgate.net researchgate.net
Absorption-~373- tandfonline.com tandfonline.com
PLSolid stateBlue emission-Broad and red-shifted vs solution researchgate.net researchgate.net
PLSolution (chloroform)440, 460-Second peak higher intensity aip.org aip.org
PL (doped in host)-~476- optica.org optica.org
Absorption-emission edgeChloroform (B151607) solvent-2.95 ± 0.05 aip.org aip.org

Note: This table is intended to be interactive in a digital format, allowing for sorting and filtering.

Time-Resolved Photoluminescence and Excited State Decay Kinetics

Time-resolved photoluminescence (TRPL) spectroscopy is used to measure the excited-state lifetimes and understand the decay kinetics of luminophores like this compound mdpi.comspectroscopyonline.comresearchgate.net. The fluorescence lifetime represents the average time a fluorophore spends in the excited state before emitting a photon mdpi.com.

The lifetime of excited states in this compound has been measured, and studies indicate that non-radiative deactivation constants are major contributors to PLQY values in solutions like THF researchgate.net. The increase in PLQY values observed in PS films is associated with a decrease in the probability of non-radiative deactivation of excited states researchgate.net.

For this compound, its fluorescence lifetime is reported to be short, around 0.6 ns aip.org. This short lifetime can make it challenging to monitor energy transfer processes using time-resolved measurements, especially when the acceptor molecule also has a similar short lifetime aip.org.

Analyzing PL decay kinetics, often using techniques like time-correlated single-photon counting (TCSPC) or streak cameras, provides information about the rates of radiative and non-radiative decay processes mdpi.comspectroscopyonline.comresearchgate.netaps.orguni-marburg.de. These rates are crucial for determining the quantum efficiency of the material.

Quantum Yield Determinations (PLQY)

Photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of a material in converting absorbed photons into emitted photons horiba.comossila.com. It is defined as the ratio of the number of photons emitted to the number of photons absorbed horiba.comossila.com. A high PLQY is desirable for light-emitting applications like OLEDs ossila.com.

For luminophores related to this compound, PLQY values have been reported to range from 1% to 89%, depending on the nature of EWGs researchgate.net. In a polystyrene (PS) matrix, PLQYs were generally higher compared to solutions or polycrystalline films, showing up to a 25-fold enhancement researchgate.net. This enhancement in films can be linked to a decrease in non-radiative deactivation probability researchgate.net.

PLQY is influenced by various factors, including the material's electronic and vibrational energy levels, molecular aggregation, concentration, purity, excitation wavelength, and the sample environment ossila.com. Non-radiative processes, such as Förster Resonance Energy Transfer (FRET) and other quenching mechanisms, compete with radiative decay and thus affect the PLQY horiba.com.

Determining PLQY typically involves methods like the absolute method using an integrating sphere or the comparative method using a reference standard with a known PLQY horiba.comossila.com.

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Exciton dynamics and energy transfer mechanisms play a vital role in the performance of this compound, particularly when used as a dopant in host-guest OLED systems optica.orgnii.ac.jpmdpi.comnih.govmcmaster.calehigh.edufluxim.comresearchgate.netresearching.cnresearcher.lifenih.govmit.edu. Excitons, formed by the recombination of injected electrons and holes, are responsible for light emission nih.gov. In doped systems, energy can be transferred from the host material to the this compound dopant.

Förster Resonance Energy Transfer (FRET) Processes between Host and this compound

Efficient FRET from the host to this compound is crucial for achieving high electroluminescence efficiency in OLEDs tandfonline.comresearching.cnnii.ac.jp. By optimizing the host material to maximize spectral overlap with this compound's absorption, energy transfer can be enhanced, leading to improved device performance tandfonline.comresearching.cn.

Dexter Energy Transfer (DET) Pathways

Dexter Energy Transfer (DET) is another non-radiative energy transfer mechanism that involves a short-range exchange interaction between the donor and acceptor molecules aip.orgmdpi.commcmaster.cafluxim.commit.edu. Unlike FRET, DET requires physical overlap of the electron clouds of the donor and acceptor and is typically significant at shorter distances (less than 10 nm) aip.org. DET can occur between both singlet and triplet excitons mit.edu.

While FRET is often the dominant energy transfer mechanism for singlet excitons in host-guest systems with good spectral overlap, DET can also play a role, particularly in the transfer of triplet exciton energy mdpi.comnih.govmcmaster.ca. In some systems involving this compound, Dexter energy transfer pathways have been considered alongside FRET aip.orgnih.gov.

For example, in a system using CzPA as a host and this compound as a dopant, Dexter energy transfer can occur from this compound triplet excitons to CzPA triplet excitons, given that the triplet energy of this compound (1.94 eV) is larger than that of CzPA (1.77 eV) nih.gov. Subsequently, triplet-triplet annihilation on CzPA can create singlet excitons, which can then transfer energy to this compound via FRET due to spectral overlap nih.gov.

In some cases, suppressing Dexter energy transfer between the host and dopant triplets might be desirable, which can be achieved by decreasing the doping concentration mdpi.com. However, understanding the interplay between FRET and DET is important for optimizing exciton utilization and energy transfer efficiency in this compound-based devices aip.orgmdpi.comnih.govmcmaster.ca.

Triplet-Triplet Annihilation (TTA) and Delayed Fluorescence Contribution

Triplet-Triplet Annihilation (TTA) is a process where two molecules in their triplet excited state interact, resulting in one molecule returning to the ground state and the other being promoted to a higher-energy singlet excited state. This higher-energy singlet state can then decay radiatively, leading to delayed fluorescence. This process allows for the utilization of triplet excitons, which are typically non-emissive in conventional fluorescent materials, thereby potentially increasing the internal quantum efficiency of organic light-emitting diodes (OLEDs).

In the context of this compound, TTA has been considered as a possible mechanism contributing to the observed high external quantum efficiencies (EQEs) in this compound-based OLEDs, particularly at higher doping concentrations. It is suggested that as the concentration of this compound increases, more radiative triplets may undergo the TTA process, leading to delayed fluorescence and consequently increasing the proportion of excitons that can contribute to singlet emission. aip.org Some research indicates that blue emission in OLEDs can be achieved by the selective excitation of low-energy triplet states using a charge transfer (CT) state as a precursor, followed by triplet-triplet annihilation which forms an emissive singlet from two triplet excitons. researchgate.net Transient electroluminescence measurements can provide evidence for the contribution of TTA. rsc.org

Thermally Activated Delayed Fluorescence (TADF) Considerations

Thermally Activated Delayed Fluorescence (TADF) is another mechanism that enables the conversion of non-emissive triplet excitons into emissive singlet excitons through reverse intersystem crossing (RISC). This process is facilitated by a small energy splitting between the singlet and triplet excited states (ΔEST), allowing for thermal energy to promote triplets back to the singlet level. TADF materials have gained significant attention as they can theoretically achieve 100% internal quantum efficiency by utilizing both singlet and triplet excitons. researchgate.net, mdpi.com

While this compound is primarily known as a fluorescent emitter, the potential for TADF contribution in this compound-based devices is a subject of investigation. Some studies explore the doping of TADF molecules into the recombination zone of OLEDs utilizing fluorescent emitters like this compound to enhance the contribution of triplet utilization processes, including TTA. researchgate.net The concept of hot exciton mechanisms, which involve the conversion of triplet excitons to singlets via RISC from high-lying triplet states, has also been noted as a way to improve efficiency and stability, and this mechanism can be related to TADF. researchgate.net However, for conventional fluorescent molecules, the TADF process is often negligible due to a large ΔEST. mdpi.com

Singlet-Triplet Annihilation (STA) Dynamics

Singlet-Triplet Annihilation (STA) is a process where a singlet exciton and a triplet exciton interact, leading to non-radiative decay pathways. This process can reduce the efficiency of OLEDs by quenching emissive singlet excitons. Understanding the dynamics of STA is crucial for optimizing device performance and minimizing efficiency roll-off at high current densities.

Electroluminescence (EL) Spectroscopy and Spectral Deconvolution

Electroluminescence (EL) spectroscopy is a fundamental technique used to characterize the light emission from OLEDs under electrical excitation. The EL spectrum provides information about the wavelengths of light emitted and their relative intensities, which are directly related to the electronic transitions occurring within the emissive materials. Analyzing changes in the EL spectrum with varying device parameters, such as voltage or current density, can provide insights into the underlying excitation and recombination mechanisms. aip.org, optica.org, aip.org, scispace.com

Gaussian Peak Fitting for Emission Origin Identification

Gaussian peak fitting is widely used to analyze the EL spectra of this compound-based OLEDs to understand the origin of the blue emission. By deconvoluting the EL spectrum into individual Gaussian components, researchers can assign specific peaks to emission from this compound molecules, host materials, or energy transfer processes. mcmaster.ca, aip.org, aip.org, researchgate.net, jst.go.jp

For instance, studies on this compound-doped devices have identified multiple Gaussian peaks in the deconvoluted EL spectra. A peak at a specific wavelength (e.g., 422 or 444 nm) can be attributed to the electronic transition from the lowest singlet state to the ground state (S10→S00) of this compound. mcmaster.ca Other peaks might be related to Förster energy transfer between the host and dopant materials. mcmaster.ca The presence of shoulder emissions in the EL spectra of this compound in certain host materials, like DPVBi, has been analyzed using multi-peak Gaussian fits to identify the transition energies and understand the formation of complex excimers (electromers) that affect the device's optical and electrical properties. aip.org

Table 1 shows an example of deconvoluted EL spectrum peaks from a this compound-doped device.

PeakWavelength (nm)Possible Origin
1422, 444This compound S10→S00 transition
2468, 483, 503Förster energy transfer/BCzVBi
3522, 551Förster energy transfer/Other species

Note: Wavelength values may vary depending on the device structure and host material. mcmaster.ca

Correlation of EL Spectra with Device Parameters

The correlation between EL spectra and device parameters such as doping concentration, host material, and applied voltage provides valuable information about the operational mechanisms of this compound-based OLEDs. researchgate.net, aip.org Changes in the relative intensities of the deconvoluted Gaussian peaks as a function of these parameters can indicate shifts in the recombination zone, changes in energy transfer efficiency, or variations in the contribution of different emissive species. mcmaster.ca, aip.org, scispace.com

For example, varying the thickness of the electron-transport layer (ETL) in devices containing this compound has been shown to change the contributions of emission from the host and this compound, suggesting a shift in the carrier recombination zone. aip.org Similarly, the choice of host material significantly influences the EL spectra and the efficiency of energy transfer to this compound. aip.org Higher doping concentrations of this compound can affect the intensity of peaks originating from the fluorescent emitter. mcmaster.ca The EL spectra can also vary with applied voltage, further highlighting the dynamic nature of exciton formation and decay processes within the device. mcmaster.ca

Charge Carrier Transport and Recombination Analysis

Efficient charge carrier transport and recombination are critical for achieving high performance in OLEDs. Holes and electrons injected from the anode and cathode, respectively, must transport through the organic layers and recombine within the emissive layer to form excitons that produce light. The balance of hole and electron mobilities, the energy level alignment between different layers, and the location of the recombination zone all play significant roles in determining the device efficiency and color purity. researchgate.net, aip.org, rsc.org, 47.93.227, sci-hub.se, sci-hub.se, mdpi.com, nih.gov, sinica.edu.tw

Studies on this compound-based devices investigate the influence of charge transport materials on device performance. The energy level alignment between the hole transport layer (HTL), emissive layer (EML), and electron transport layer (ETL) affects carrier injection and transport efficiency. researchgate.net, scispace.com, mdpi.com For instance, an effective electron blocking layer at the HTL/EML interface can improve the balance of carriers in the EML, leading to higher efficiency. scispace.com, mdpi.com The mobility of charge carriers in the host and dopant materials also affects the location and width of the recombination zone. scispace.com

Analysis of current density-voltage characteristics provides insights into carrier injection and transport properties. researchgate.net, optica.org, scispace.com A lower energy gap at the interfaces between transport layers and the EML can lead to higher carrier injection efficiency. optica.org The recombination of holes and electrons to form excitons occurs due to attractive Coulombic interaction, and the recombination rate can be analyzed using models like the Langevin theory. researchgate.net However, in amorphous organic semiconductors, the spatial correlation of the random energy landscape can cause deviations from the simple Langevin relation. rjraap.com

Controlling the carrier recombination zone is essential for optimizing the emission profile and color stability in devices utilizing this compound, particularly in multi-emissive layer structures. aip.org, researchgate.net

Current Density-Voltage (J-V) Characteristics

The current density-voltage (J-V) characteristics of OLEDs incorporating this compound provide crucial insights into the electrical behavior of the device and the charge transport properties of the materials used. Studies on devices with different host and transport layers demonstrate the influence of device architecture on the J-V curves. For instance, the turn-on voltage and current density levels are significantly affected by the choice of hole transport layer (HTL) and electron transport layer (ETL). mdpi.comk-ids.or.kr

In devices utilizing mCP doped with this compound as the emissive layer (EML), the ETL material impacts the J-V characteristics. A device with Bphen as the ETL showed a lower turn-on voltage (~3.4 V) compared to a device with TPBi as the ETL. mdpi.com This difference is attributed to the lower LUMO level of Bphen, facilitating easier electron injection from the cathode. mdpi.com Similarly, the HTL material also plays a critical role. Devices employing different HTLs such as TAPC, NPB, CBP, and MoO₃ with an mCP:this compound EML exhibit varying turn-on voltages, with the MoO₃-based device showing the lowest (~3.61 V) and the CBP-based device the highest (~4.82 V). mdpi.com

The doping concentration of this compound within the EML also influences the J-V characteristics. In devices with CBP as the host, increasing the this compound concentration from a low percentage to 50 wt.% resulted in lower operating voltages at higher current densities. aip.org This suggests that at higher concentrations, this compound may facilitate charge transport, potentially by providing hopping pathways. aip.org

Analyzing J-V curves can also help identify different operating regions within an organic semiconductor device, such as regions dominated by leakage currents, recombination currents, and series resistance. researchgate.net Deviations from ideal exponential behavior in J-V curves can indicate issues like poor charge injection or process-related problems. researchgate.net

Here is a table summarizing typical turn-on voltages for this compound-based devices with different transport layers, based on available data:

Device Structure (ITO/HTL/EML/ETL/LiF/Al)HTLEMLETLTurn-On Voltage (approx.)Source
ITO/TAPC/mCP:this compound/Bphen/LiF/AlTAPCmCP:this compoundBphen~3.4 V mdpi.com
ITO/TAPC/mCP:this compound/TPBi/LiF/AlTAPCmCP:this compoundTPBiHigher than 3.4 V mdpi.com
ITO/HTL/mCP:this compound/TPBi/LiF/AlTAPCmCP:this compoundTPBi~3.61 V mdpi.com
ITO/HTL/mCP:this compound/TPBi/LiF/AlNPBmCP:this compoundTPBiHigher than TAPC device mdpi.com
ITO/HTL/mCP:this compound/TPBi/LiF/AlCBPmCP:this compoundTPBi~4.82 V mdpi.com
ITO/HTL/mCP:this compound/TPBi/LiF/AlMoO₃mCP:this compoundTPBi~3.61 V mdpi.com
ITO/NPB/DPVBi:this compound/Bphen/LiF/AlNPBDPVBi:this compoundBphen~5.5 V researchgate.net

Note: Turn-on voltage can be defined differently across studies; these values are approximate and based on reported J-V curves.

Electron and Hole Mobility Measurements

Studies have estimated the electron mobility of this compound. One report using the TOF method determined the electron mobility of this compound to be approximately 1.02 × 10⁻⁵ cm²/Vs. researching.cn This value is relatively lower compared to the hole mobility of some common HTL materials like NPB (7.6 × 10⁻⁴ cm²/Vs). researching.cn The field-dependent nature of charge carrier mobility in organic semiconductors is often described by the Poole-Frenkel model, which suggests a linear relationship between the logarithm of mobility and the square root of the electric field. researching.cnresearchgate.netresearchgate.netaircconline.com This model helps explain charge movement in high electric fields. researching.cn

The balance between electron and hole mobility is crucial for efficient exciton formation in the emissive layer. A significant mismatch in mobility can lead to an unbalanced charge distribution, affecting the recombination zone and device efficiency. mdpi.comresearching.cn Materials with higher electron mobility, such as Bphen, can help compensate for the lower electron mobility of this compound, improving the electron-hole balance and thus enhancing luminance and luminous efficiency. researching.cn

Charge Injection Barriers and Interfacial Charge Transport

Efficient charge injection from electrodes into the organic layers and subsequent transport across interfaces are critical for OLED performance. Energy barriers at these interfaces can impede charge flow and significantly impact device characteristics, including turn-on voltage and efficiency. beilstein-journals.orgossila.comdiva-portal.orgcore.ac.ukdiva-portal.org

The energy alignment between the work function of the electrodes and the HOMO/LUMO levels of the adjacent organic layers determines the injection barriers. For hole injection from the anode to the HTL, the barrier is related to the difference between the HTL's ionization energy (HOMO) and the anode's work function. core.ac.uk Similarly, the electron injection barrier at the cathode/ETL interface depends on the ETL's electron affinity (LUMO) and the cathode's work function. mdpi.com

In this compound-based devices, energy barriers at interfaces such as ITO/HTL and EML/ETL have been investigated. For instance, the energy barrier for hole injection from ITO to CBP was found to be significantly larger (~1.1 eV) compared to using NPB or TAPC as HTLs (0.5 eV and 0.6 eV, respectively), leading to less efficient hole injection in CBP-based devices. mdpi.com At the EML/ETL interface, the LUMO level alignment is important for electron transport into the emissive layer. A larger energy gap between the LUMO of the ETL and this compound can hinder electron injection. researchgate.net

Modifying interfaces, for example, by using interlayers or doping transport layers with the emitter, can tune injection barriers and improve charge balance. researching.cncore.ac.ukdiva-portal.org Doping HTL or ETL with this compound has been shown to influence current density and potentially improve charge balance by creating trapped energy levels. researching.cnresearchgate.net The presence of interfacial states can also play a role in charge injection, particularly at lower voltages. beilstein-journals.org

Exciton Recombination Zone Analysis

The exciton recombination zone (RZ) is the region within the emissive layer where electrons and holes meet and recombine to form excitons, which then decay radiatively to produce light. The location and width of the RZ are crucial for device efficiency and color purity. k-ids.or.krresearchgate.netmcmaster.caspiedigitallibrary.orgaip.orgresearchgate.net

In devices with a doped emissive layer like this compound in a host, excitons are primarily formed on the dopant molecules through energy transfer from the host or direct charge trapping on the dopant. researching.cnspiedigitallibrary.org The position of the RZ is influenced by the charge carrier mobilities of the host and dopant materials, as well as the energy barriers at the interfaces with the transport layers. mdpi.comk-ids.or.kraip.orgspiedigitallibrary.org

An unbalanced distribution of electrons and holes can cause the RZ to shift towards one of the interfaces, potentially leading to reduced efficiency due to quenching at the interface or in adjacent charge transport layers. mdpi.comresearchgate.net For example, if electron transport is slow compared to hole transport, the RZ might shift towards the ETL interface. mdpi.com

Studies have shown that the RZ in this compound-based devices can be affected by the choice of transport layers and doping profiles. In some cases, the RZ is primarily located at the interface between the EML and the HTL. spiedigitallibrary.org Doping the charge transport layers with this compound can expand the recombination zone, potentially leading to improved luminous efficiency. researchgate.net The electroluminescence (EL) spectra of the device can provide information about the location of the RZ, as emission from different materials (host or dopant) can indicate where recombination is occurring. mdpi.comresearching.cnaip.orgresearchgate.net Shifts in the RZ with increasing voltage or current density can also be observed through changes in the EL spectra. aip.org

Controlling the RZ through device structure and material selection is a key aspect of optimizing the performance of this compound-based OLEDs. k-ids.or.krmcmaster.caaip.org

Computational and Theoretical Investigations of Bczvbi

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are fundamental tools for investigating the electronic structure of BCzVBi. researchgate.netgoogleapis.comarxiv.orgchemrxiv.org These methods allow for the theoretical determination of various properties, including ground state characteristics and the behavior of excited states. stackexchange.com

Density Functional Theory (DFT) for Ground State Properties

DFT is a widely used computational quantum mechanical method for studying the electronic structure, primarily the ground state, of many-body systems like molecules. stackexchange.comwikipedia.org It allows for the determination of ground-state properties by focusing on the electron density. wikipedia.org DFT calculations can be used to optimize the geometry of molecules and investigate their structural properties. mdpi.com For this compound, DFT is employed to understand its fundamental electronic configuration in the ground state, which serves as a basis for further excited state calculations. googleapis.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Determination and Alignment

The energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters in the study of organic semiconductors like this compound, as they govern charge injection and transport properties in optoelectronic devices. oak.go.kraip.org Computational methods, including DFT, are used to determine these energy levels. oak.go.kraip.orgspiedigitallibrary.org The alignment of HOMO and LUMO levels of this compound relative to other materials in a device structure, such as host or transport layers, is crucial for efficient charge transfer and exciton (B1674681) formation. oak.go.krspiedigitallibrary.org Studies have investigated the energy gaps between HOMO and LUMO levels of this compound and other materials like NPB, DPVBi, MADN, and TPBi to understand charge injection and energy transfer mechanisms in OLEDs. oak.go.kraip.orgspiedigitallibrary.org For instance, the HOMO energy level of this compound being higher than that of DPVBi can facilitate hole transport to this compound. spiedigitallibrary.org Conversely, the LUMO energy level of DPVBi being lower than this compound can favor electron transport to DPVBi. spiedigitallibrary.org

Here is a table summarizing some reported HOMO and LUMO energy levels related to this compound in the context of different device structures and host materials:

MaterialHOMO (eV)LUMO (eV)NotesSource
NPB5.0-Used to enhance hole injection oak.go.kr
TPBi-2.7Used to enhance electron injection oak.go.kr
DPVBi-2.8Relatively low LUMO compared to Bphen (3.2 eV) oak.go.kr
Bphen-3.2Electron transport material oak.go.kr
This compound--Optical bandgap ~2.95 eV (HOMO-LUMO gap) aip.org
This compound--LUMO higher than DPVBi's LUMO spiedigitallibrary.org
This compound--HOMO higher than DPVBi's HOMO by 0.4 eV spiedigitallibrary.org

Note: Some values are relative or inferred from energy level diagrams and discussions in the sources rather than explicitly stated absolute calculated values.

Time-Dependent DFT (TD-DFT) for Excited State Characterization

TD-DFT is an extension of DFT used to study the properties of excited states, such as excitation energies and oscillating dipole moments, which are related to absorption and emission processes. arxiv.orgchemrxiv.orgarxiv.org TD-DFT analysis provides insights into the nature of electronic transitions and can be used to simulate absorption and emission spectra. researchgate.netresearchgate.net For this compound, TD-DFT calculations are performed to characterize its excited states, understand the transitions responsible for its blue emission, and investigate structure-property relationships. researchgate.netaip.org TD-DFT can reveal details about charge transfer characteristics in the excited state. researchgate.net

Excited State Energy Level Modeling

Understanding the energy levels of different excited states, particularly the lowest singlet (S1) and triplet (T1) states, is crucial for comprehending the photophysical processes in this compound, such as fluorescence and intersystem crossing. oak.go.krspiedigitallibrary.org Computational modeling allows for the prediction of these energy levels and the energy gap between them. oak.go.kraip.org

Singlet (S1) and Triplet (T1) Energy Level Prediction and Singlet-Triplet Energy Gap (ΔE_ST)

Computational methods are used to predict the energies of the S1 and T1 excited states of this compound. The difference between these energies, the singlet-triplet energy gap (ΔE_ST), is a key parameter influencing the rates of intersystem crossing (ISC) and reverse intersystem crossing (RISC). frontiersin.org A small ΔE_ST is desirable for efficient harvesting of triplet excitons through thermally activated delayed fluorescence (TADF). While this compound is primarily known as a fluorescent emitter, computational studies can still determine its S1 and T1 energies and ΔE_ST. oak.go.kraip.orgspiedigitallibrary.org The energy difference between the charge transfer (CT) state and the triplet exciton is also considered important for efficient blue emission. researchgate.net

Spin-Orbit Coupling (SOC) and Intersystem Crossing (ISC) Computational Studies

Spin-orbit coupling (SOC) is a relativistic effect that facilitates transitions between states of different spin multiplicity, such as ISC (transition from a singlet to a triplet state) and RISC (transition from a triplet to a singlet state). nih.govsci-hub.se Computational studies can calculate SOC matrix elements, which quantify the strength of this interaction between different electronic states. scm.com For this compound, computational studies have investigated the contribution of SOC to processes like reverse intersystem crossing, which can play a role in enhancing emission efficiency. researchgate.net Both direct SOC by long-range charge transfer and spin-vibronic coupling assisted RISC by short-range charge transfer have been explored computationally for similar systems and are relevant to understanding the excited state dynamics in this compound. researchgate.netscm.comrsc.org

Theoretical Frameworks for Charge and Exciton Transport Modeling

Understanding charge and exciton transport in organic semiconductors like this compound is critical for optimizing their performance in devices such as OLEDs. Theoretical frameworks and computational modeling play a vital role in this understanding.

Charge transport in organic materials can be modeled using various approaches, including drift-diffusion models and methods based on the Poole-Frenkel equation, which can describe electron movement in high electric fields. researchgate.net The mobility of organic materials is a key parameter in these models. researchgate.net For this compound, the electron mobility has been estimated experimentally, for example, at 1.02 × 10⁻⁵ cm²/Vs. researching.cn Theoretical modeling can aim to reproduce and explain such experimental values.

Recombination of holes and electrons to form excitons is a fundamental process in OLEDs, often described by theories like the Langevin theory for bulk recombination rate. researchgate.net Theoretical modeling can investigate how factors like carrier injection and the energy gap between different layers influence current density and emission properties in devices incorporating this compound. researchgate.net

Theoretical understanding of exciton transport in organic semiconductors requires advanced methods that can model the evolution of the exciton wave function quantum-mechanically and incorporate nonadiabatic behavior, which involves the exchange of energy between vibrational modes and excitons. umons.ac.be These models can be computationally intensive due to the complexity of organic molecules and the need to simulate large supercells. umons.ac.be

Different regimes of exciton transport exist, ranging from Förster Resonance Energy Transfer (FRET) in highly disordered media to coherent transport in highly delocalized systems. umons.ac.be In intermediate delocalization regions, the transport mechanism is less established, and recent research points towards mechanisms like transient exciton delocalization, where excitons periodically exchange energy with vibrational modes to access spatially extended states. umons.ac.be State-of-the-art surface-hopping methods, typically used for modeling charge transport, are being explored for exciton transport simulations. umons.ac.be

Simplified exciton models, such as those based on the Holstein model, can be used to obtain emission spectra by considering intra-molecular and inter-molecular electronic and vibronic interactions. spiedigitallibrary.org This model assumes a one-dimensional molecular chain and considers interactions between nearest neighbors. spiedigitallibrary.org

Theoretical modeling of charge transport in organic solids often involves electronic structure calculations, molecular dynamics, and Monte-Carlo simulations to investigate effects like dynamic disorder and electric fields. nih.gov These models can monitor energy loss during hopping, analyze current density-voltage characteristics, and study the transition between coherent and incoherent transport. nih.gov

Developing accurate theoretical models for charge transport in high-mobility molecular semiconductors requires a balance between describing the electronic structure and the quantum dynamics. liverpool.ac.uk Various theoretical approaches exist for evaluating charge transport, and it is crucial to validate these models against experimental data without relying on adjustable parameters. liverpool.ac.uk

Theoretical frameworks for modeling charge and exciton transport in this compound and similar organic semiconductors are essential for predicting and improving device performance. These frameworks range from macroscopic drift-diffusion models to detailed quantum-mechanical simulations that capture the nuances of charge and exciton dynamics at the molecular level, considering factors like disorder, electric fields, and electron-phonon interactions.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound22497800
Dimethyl oxalate11120

Interactive Data Tables

Based on the provided text, one specific data point for electron mobility of this compound was mentioned. While not extensive enough for a complex interactive table, we can present it clearly.

Table 1: Estimated Electron Mobility of this compound

PropertyValueUnitSource
Electron Mobility1.02 × 10⁻⁵cm²/VsTOF

Device Engineering and Performance Optimization of Bczvbi Based Oleds

Host-Dopant System Optimization

The performance of an OLED is significantly influenced by the interaction between the emissive dopant, such as BCzVBi, and the host material in which it is dispersed. Optimization of this system is crucial for efficient energy transfer and charge recombination, leading to high luminance and efficiency.

Selection and Optimization of Host Materials

Bipolar host materials, which possess both electron-donating and electron-withdrawing moieties, are often favored as they can facilitate the transport of both holes and electrons, leading to a balanced charge flux in the emissive layer. For instance, 2,6-bis(3-(carbazol-9-yl)phenyl)pyridine (26DCzPPy) is noted as a popular bipolar host material in OLEDs, combining carbazole (B46965) electron donors with a pyridine (B92270) electron acceptor.

Influence of this compound Doping Concentration on Performance

The concentration of this compound within the host material is a critical parameter that directly affects the OLED's performance nih.govhxchem.netnih.govchem960.com. The doping concentration needs to be carefully optimized to maximize energy transfer from the host to the dopant while minimizing concentration quenching, which can reduce efficiency.

Studies have investigated the impact of different doping concentrations and emissive layer thicknesses on device properties. For example, high luminance and efficiency in deep blue OLEDs have been achieved by tailoring energy transfer between the host and guest, with specific doping concentrations and layer thicknesses leading to optimal results. A device utilizing this compound as a dopant demonstrated a maximum current efficiency of 3.53 cd/A with a maximum luminance of 16,570 cd/m² at a doping concentration of 8 wt% and a 15 nm thick emissive layer.

Energetic Alignment at Host-Dopant Interfaces

The energy level alignment between the host material and the this compound dopant is fundamental to efficient charge injection, transport, and exciton (B1674681) formation within the emissive layer uni.lu. The ionization potential (IP) and electron affinity (EA), corresponding to the HOMO and LUMO energy levels, respectively, of the materials determine how effectively charges are transferred and confined within the emissive region.

Optimized energy level alignment facilitates efficient energy transfer from the host excited states to the this compound molecules and ensures that charge carriers are effectively trapped on the dopant for radiative recombination. Calculated IP and EA values for various host materials are available, providing insights into their electronic properties and suitability for use with dopants like this compound. For example, TPBi has a calculated IP of 6.41 eV and an EA of 1.58 eV, while TCTA has a calculated IP of 5.66 eV and an EA of 1.49 eV. These values are crucial for predicting and optimizing the energy transfer and charge balance within the emissive layer when combined with this compound.

Multi-Layered Device Architectures

Single Emissive Layer (SEL) Configurations

In a single emissive layer (SEL) configuration, this compound is dispersed within a single host material, forming the entire light-emitting region of the device chem960.com. This is a fundamental device structure used to evaluate the basic performance of a host-dopant system. The performance of SEL devices is highly dependent on the properties of the chosen host and the this compound doping concentration, as discussed in the previous sections.

Dual Emissive Layer (D-EML) and Triple Emissive Layer (T-EML) Designs

To further optimize OLED performance, multi-layered emissive regions, such as dual emissive layer (D-EML) and triple emissive layer (T-EML) designs, are utilized hxchem.netnih.govchem960.com. These architectures allow for more precise control over the charge recombination zone and energy transfer processes.

Role of Hole Transport Layers (HTL) and Electron Transport Layers (ETL)

Hole Transport Layers (HTLs) and Electron Transport Layers (ETLs) are critical components in OLEDs, facilitating the movement of holes from the anode and electrons from the cathode towards the emissive layer (EML), respectively. The selection and properties of HTL and ETL materials significantly influence carrier injection, transport, and balance within the device.

In this compound-based OLEDs, doping this compound into the HTL and ETL has been explored to optimize the probability of exciton generation. researchgate.netresearching.cnoptica.org Studies have shown that incorporating this compound into the HTL and ETL can lead to improved carrier balance and enhanced electroluminescent efficiency. researchgate.netresearching.cn For instance, devices fabricated with this compound-doped HTL and ETL demonstrated increases in luminance and luminous efficiency compared to control devices. researching.cnoptica.org The electron mobility of this compound has been estimated to be 1.02 × 10⁻⁵ cm²/Vs. researching.cnoptica.org Materials like Bphen, known for high electron mobility, can compensate for the lower electron mobility of this compound, helping to improve electron-hole current balance and thereby enhancing luminance and luminous efficiency. researching.cn

Different HTL and ETL materials have been investigated in conjunction with this compound. For example, devices using 2-methyl-9,10-di(2-naphthyl) anthracene (B1667546) (MADN) doped with this compound were fabricated with Alq₃ and Bphen as ETLs. nih.gov Bphen ETLs were found to favor efficient hole-electron recombination in the emissive layer, resulting in higher luminous and quantum efficiency. nih.gov Another study explored the effects of different HTLs (including TAPC and NPB) and ETLs (TPBi and Bphen) on mCP:this compound OLEDs, indicating that carrier mobility and energy level alignment of these layers significantly impact device performance. researchgate.net

The energy level alignment between the transport layers and the emissive layer is crucial. A large energy gap between the LUMO of the ETL and this compound can impede electron injection, leading to lower current density. researchgate.net Conversely, suitable energy level alignment facilitates efficient charge injection and transport. researchgate.net

Design of Hole Blocking Layers (HBL) and Electron Injection Layers (EIL)

Hole Blocking Layers (HBLs) and Electron Injection Layers (EILs) are employed to further control carrier distribution and enhance recombination within the emissive layer. HBLs are positioned to prevent holes from migrating into the electron transport region, while EILs facilitate efficient electron injection from the cathode. noctiluca.euoled.com

The strategic placement and material selection for HBLs and EILs are vital for optimizing device performance. An effective EIL helps reduce the energy barrier for electron injection, leading to lower operating voltages and higher luminous efficiency. noctiluca.euossila.com Common EIL materials include Liq, TPBi, OXD-7, BCP, and BPhen. noctiluca.euossila.com These materials are chosen based on their electrical properties, energy level alignment, and compatibility with adjacent layers. noctiluca.eunoctiluca.eu

HBLs are designed to confine excitons within the recombination zone by preventing holes from passing through the emissive layer into the ETL. noctiluca.eu Materials used for HBLs often also function as ETLs, such as TPBi and BPhen. noctiluca.euossila.com The energy levels of the HBL material, particularly its HOMO level, are important for blocking holes. semanticscholar.org

While the provided search results discuss the general roles of HBLs and EILs and mention materials used for these layers, specific details on the design and impact of these layers specifically in this compound-based OLEDs within the provided context are limited. However, the principles of using HBLs for exciton confinement and EILs for efficient electron injection are applicable to this compound devices to improve performance and stability. noctiluca.euoled.com

Recombination Zone (RZ) Broadening and Confinement Strategies

The recombination zone (RZ) is the region within the EML where electrons and holes meet and recombine to form excitons, which then emit light. Controlling the location and width of the RZ is crucial for maximizing efficiency and lifetime in OLEDs. rsc.orgnih.govnih.gov

Strategies for RZ broadening and confinement aim to optimize the spatial distribution of exciton formation. A broadened RZ can reduce the concentration of excitons and charge carriers, thereby mitigating efficiency roll-off caused by phenomena like triplet-triplet annihilation and polaron quenching. rsc.orgmcmaster.ca Conversely, confining the RZ to the most efficient emissive region is important for maximizing light output and color purity.

In this compound-based devices, the location of the RZ can be influenced by the energy level alignment of the host and transport materials and the doping concentration of this compound. mcmaster.caspiedigitallibrary.org Studies have shown that doping this compound into transport layers can affect carrier balance and potentially broaden the RZ, leading to improved luminous efficiency. researchgate.netresearching.cn For instance, one study attributed higher luminance in a device with this compound doped into both HTL and ETL to exciton generation occurring in a wider region of the ETL. researchgate.net

Energy transfer mechanisms, such as Förster and endothermic energy transfer between the host and this compound dopant, also play a role in where excitons are formed and light is emitted. spiedigitallibrary.orgkoreascience.kroak.go.kr The overlap of the host's emission spectrum and the dopant's absorption spectrum is critical for efficient Förster energy transfer. spiedigitallibrary.org The energy level alignment between the host and dopant materials influences carrier trapping and energy transfer, impacting the RZ location and emission characteristics. mcmaster.caspiedigitallibrary.org

Precisely manipulating the RZ through device structure and material properties is a key approach to achieving high efficiency and stability in OLEDs, including those utilizing this compound. rsc.orgnih.gov

Efficiency Enhancement Strategies and Performance Metrics

Enhancing the efficiency of this compound-based OLEDs involves optimizing various factors, including device architecture, material properties, and energy transfer processes. Performance is typically evaluated using metrics such as External Quantum Efficiency (EQE), luminous efficiency, current efficiency, and CIE chromaticity coordinates. optica.orgnih.govoled.comossila.comnih.govoak.go.krfluxim.comingentaconnect.comresearcher.lifesigmaaldrich.comresearchgate.netresearchgate.net

External Quantum Efficiency (EQE) Optimization

External Quantum Efficiency (EQE) is a fundamental metric representing the number of photons emitted outside the device per injected electron. fluxim.comresearchgate.net Optimizing EQE is a primary goal in OLED research. EQE is influenced by several factors: charge balance, singlet-triplet exciton ratio, radiative quantum efficiency, and light outcoupling efficiency. fluxim.com

For fluorescent emitters like this compound, the theoretical maximum internal quantum efficiency (IQE) from singlet excitons is typically 25%. researchgate.net Achieving high EQE in fluorescent devices therefore heavily relies on maximizing charge balance, radiative efficiency, and light outcoupling.

Strategies to optimize EQE in this compound-based OLEDs include optimizing the thickness and refractive index of transport layers, controlling the position and orientation of the emitter, and improving charge injection and transport through appropriate HTLs, ETLs, EILs, and HBLs. fluxim.com Efficient energy transfer from the host to this compound is also crucial for maximizing the radiative quantum efficiency. spiedigitallibrary.org

Studies on this compound-based devices have reported varying EQE values depending on the device structure and materials used. For example, a device using MADN doped with this compound and a Bphen ETL achieved a quantum efficiency of 5.73% at 100 cd/m². nih.gov While some search results mention high EQEs achieved in OLEDs using different materials or strategies (e.g., 34.4% in a white OLED researcher.life, >20% in green TADF OLEDs nih.gov), specific peak EQE values for optimally configured this compound fluorescent devices within the provided context are less consistently reported across the snippets compared to luminous or current efficiency. However, the principles of EQE optimization through charge balance, exciton management, and light extraction are directly applicable to this compound systems. fluxim.comresearchgate.net

Luminous Efficiency and Current Efficiency Maximization

Luminous efficiency (measured in cd/A or lm/W) and current efficiency (measured in cd/A) are key metrics reflecting how effectively electrical energy or current is converted into visible light. optica.orgnoctiluca.euoled.comossila.comnih.govoak.go.krfluxim.comingentaconnect.comresearcher.lifesigmaaldrich.comresearchgate.net Maximizing these efficiencies is essential for reducing power consumption and improving device performance.

Research on this compound has demonstrated its potential for achieving high luminous and current efficiencies in blue OLEDs. Doping this compound into emissive or transport layers has been shown to enhance these efficiencies. researchgate.netresearching.cnoptica.orgkoreascience.kr For example, doping this compound into DPVBi resulted in a blue OLED device with a luminous efficiency of 4.24 cd/A, which was twice as high as a non-doped device. koreascience.kr Devices with this compound doped into both HTL and ETL showed increased luminous and current efficiency. researching.cnoptica.org One study reported a maximum current efficiency of 7.64 cd/A for a highly efficient device doped with this compound. researchgate.net Another achieved a luminous efficiency of 8.34 cd/A at 100 mA/cm² using a Bphen ETL. nih.gov

Achieving balanced charge injection and transport is critical for maximizing current and luminous efficiencies. researching.cnresearchgate.net The energy level alignment of the different organic layers plays a significant role in facilitating efficient carrier flow and recombination, thereby improving efficiency. researchgate.netresearchgate.netspiedigitallibrary.org Strategies like using appropriate charge transport and injection layers (HTL, ETL, HIL, EIL) and optimizing their thicknesses contribute to better charge balance and higher efficiencies. oled.comfluxim.com

Data from various studies highlight the impact of device structure and host materials on the luminous efficiency of this compound-based OLEDs.

Host MaterialThis compound Doping ConcentrationLuminous Efficiency (cd/A)NotesSource
DPVBi6%4.24 (at 3.9 V)Twice the efficiency of non-doped device koreascience.kr
Various (NPB, DPVBi, MADN, TPBi)5%1.1, 3.3, 2.6, 2.0 (at 4.5 V)Efficiency varies with host material oak.go.kr
MADNNot specified8.34 (at 100 mA/cm²)With Bphen ETL nih.gov
DPVBi:ADNDoped5.16 (at 103.20 mA/cm²)Dual EML device spiedigitallibrary.org

Note: Efficiency values can vary significantly based on device structure, layer thicknesses, and measurement conditions.

Color Purity and Commission Internationale de L'éclairage (CIE) Chromaticity Coordinates Tuning

Color purity, often quantified by CIE chromaticity coordinates (x, y), is a crucial performance metric for display applications. For blue OLEDs, achieving deep blue emission with CIEy coordinates around 0.15 is desirable for wide color gamut displays. oak.go.kr

This compound is known as a blue fluorescent dopant. researching.cnkoreascience.kr The emission color of this compound-based OLEDs is primarily determined by the electroluminescence spectrum of this compound. researching.cn Studies have reported CIE coordinates for this compound-based devices, indicating blue emission. For instance, devices with this compound as the sole blue dopant have shown CIE coordinates around (0.15, 0.15). researching.cnoptica.orgresearching.cn

The CIE coordinates can be influenced by the host material and device structure, although in some cases, the color coordinates remain relatively unchanged despite improvements in efficiency when this compound is the primary emitter. researching.cnoptica.orgkoreascience.krkoreascience.kr However, in host-dopant systems, the energy transfer process can affect the emission spectrum. While Förster energy transfer from the host to this compound leads to emission from the dopant, incomplete energy transfer or emission from the host can affect color purity. spiedigitallibrary.orgkoreascience.kr

Some studies have explored using this compound in conjunction with other emitters or in specific device architectures to tune the final emission color. For example, using this compound with different host materials like DPVBi, MADN, and TPBi resulted in varying CIE coordinates, including a deep blue color coordinate of (0.19, 0.15) with DPVBi as the host. oak.go.kr Another study using this compound as a guest material in a PBD host achieved pure blue light with CIE coordinates of (0.15, 0.15). researching.cn

Maintaining color purity while enhancing efficiency is a key challenge. While doping this compound into transport layers can improve efficiency, it is important to ensure that emission primarily originates from the this compound dopant in the emissive layer to maintain the desired blue color. researching.cn The electroluminescence spectra of this compound-based devices typically show characteristic peaks associated with this compound emission. researching.cnkoreascience.kr

Data on CIE coordinates for this compound-based devices from the search results:

Device Configuration / Host MaterialCIE (x, y) CoordinatesNotesSource
This compound-doped HTL and ETL(0.15, 0.15)Remained unchanged compared to control researching.cnoptica.org
PBD:this compound (guest-host)(0.15, 0.15)Pure blue light researching.cn
DPVBi host(0.19, 0.15)Deep blue color oak.go.kr
NPB host(0.15, 0.11) oak.go.kr
MADN host(0.15, 0.10) oak.go.kr
TPBi host(0.15, 0.10) oak.go.kr
MADN:this compound with Bphen ETL(0.155, 0.212)At 100 cd/m² nih.gov
MADN:this compound with Alq₃ ETL(0.180, 0.279)At 100 cd/m² nih.gov
DPVBi:this compound (6% doped)(0.16, 0.19)Similar to bare DPVBi koreascience.kr
ADN:this compound (Dual EML)(0.153, 0.207)At 8 V spiedigitallibrary.org

Approaches to Optimize Operational Stability

Achieving long operational stability in blue OLEDs, including those utilizing this compound, remains a significant challenge nih.gov. Device lifetime is a critical parameter for practical applications, and research is ongoing to improve it researchgate.net.

Optimization of the device structure is one approach to improve stability researchgate.net. This can involve carefully selecting and engineering the different organic layers to manage carrier flow and confine excitons effectively tandfonline.comspiedigitallibrary.org. Controlling the recombination zone within the emissive layer is crucial for color stability and efficiency at high luminance aip.org.

Material selection plays a vital role in stability. Using hole transport materials with high triplet energy, for instance, has been shown to contribute to longer half-decay times researchgate.net. Additionally, incorporating charge control layers can help manage the location of the recombination zone and improve stability with varying applied voltage mcmaster.ca.

Molecular engineering of the chemical structures of emitter and host materials, even at a subatomic level through techniques like deuteration, is being explored to enhance intrinsic molecular stability and, consequently, device operational stability nih.gov. The stability of exciplex cohosts has also been analyzed to predict and improve the operating lifespan of OLEDs nih.gov.

While device optimization is a focus, issues such as high fabrication costs associated with multi-layer structures can be a consideration researchgate.net.

Applications in Advanced OLED Architectures

This compound's blue emission properties make it a valuable component in various advanced OLED architectures, particularly deep blue OLEDs and white OLEDs.

Deep Blue Organic Light-Emitting Diodes

Device structures, such as those employing double-emission layers (D-EMLs), have been shown to improve the efficiency and color purity of deep blue OLEDs utilizing this compound spiedigitallibrary.orgtandfonline.com. D-EMLs can lead to better charge and exciton confinement and a broader recombination zone compared to single-emission layer structures tandfonline.com.

Performance metrics for deep blue OLEDs using this compound as a dopant with different host materials highlight the impact of host selection on efficiency and color coordinates. oak.go.kr

White Organic Light-Emitting Diodes (WOLEDs) Utilizing this compound as a Blue Component

This compound is frequently incorporated into WOLEDs as the blue-emitting component to achieve white light, often in combination with yellow-green or red emitters google.comaip.orgaip.orgscirp.org. White light can be generated by mixing complementary colors from different dopants within a single emissive layer or by stacking multiple emissive layers aip.orgaip.org.

Hybrid WOLEDs, combining the advantages of stable blue fluorescent emitters like this compound with highly efficient phosphorescent emitters for other colors, are a common architecture scirp.org. Careful design of the device structure, including the use of interlayers between fluorescent and phosphorescent emitting layers, is necessary to manage energy transfer and exciton confinement for optimal performance and color stability scirp.org.

The thickness of the emissive layer and the relative concentrations of the dopants in WOLEDs utilizing this compound influence the color characteristics and efficiency aip.orgscirp.org. Controlling the carrier recombination zone through device engineering, such as adjusting the thickness of the electron transport layer, is also important for achieving stable white emission aip.org.

The color stability of WOLEDs is a key consideration, as shifts in the recombination zone with changing voltage can lead to color shifts nih.gov. Devices incorporating this compound as the blue component have demonstrated good color stability under certain conditions and device architectures aip.org.

Future Research Directions and Advanced Concepts

Exploration of Novel BCzVBi Derivatives with Tailored Excited State Dynamics

Future research will likely involve the rational design and synthesis of novel this compound derivatives. By modifying the core structure of this compound, researchers can aim to precisely control its photophysical properties, particularly the excited state dynamics. This includes tuning singlet and triplet energy levels, optimizing fluorescence lifetimes, and influencing energy transfer processes. The goal is to develop derivatives with enhanced photoluminescence quantum yields, improved color purity, and increased stability under operational conditions. Such modifications could involve altering the substituents on the carbazole (B46965) units or the biphenyl (B1667301) core, or extending the π-conjugation length in a controlled manner. The development of new blue fluorescent emitters, including modifications of existing ones like this compound, is a key area for improving the efficiency and lifetime of blue OLEDs. researchgate.net Enhancing energy transfer and luminous efficiency through material design is a continuous effort in the field. researchgate.net

Integration of this compound with Hybrid Organic-Inorganic Device Architectures

Another significant avenue for future research is the integration of this compound into hybrid organic-inorganic device architectures. This approach seeks to leverage the unique advantages of both organic semiconductors (like this compound) and inorganic materials. This compound has already been utilized in hybrid organic-inorganic light-emitting diodes (HOILEDs). core.ac.uk Incorporating inorganic layers, such as metal oxides or quantum dots, for charge transport, injection, or as part of the emitting structure, can potentially lead to improved charge balance, enhanced carrier mobility, and superior device stability compared to all-organic devices. For instance, the use of inorganic electron transport materials like ZnS in devices employing this compound has shown improvements in modulation speed. core.ac.uk Hybrid organic-inorganic films play a crucial role in achieving high performance in various thin film light-emitting devices. rsc.org Future work could explore novel hybrid structures and interfaces to optimize energy transfer and recombination processes involving this compound, aiming for higher efficiency and longer operational lifetimes.

Development of Advanced Characterization Techniques for In-Situ Analysis of this compound in Devices

Understanding the behavior of this compound within an operational device is critical for further optimization. Future research will necessitate the development and application of advanced in-situ characterization techniques. These techniques allow for real-time monitoring of material properties, interfaces, and degradation mechanisms during device fabrication and operation. While general in-situ characterization methods for thin films and device processes exist, applying or developing techniques specifically tailored to probe the excited states, charge dynamics, and morphological changes of this compound within complex device stacks will be crucial. ugent.bejos.ac.cn This could involve in-situ spectroscopies (e.g., photoluminescence, electroluminescence, absorption), electrical characterization under operating conditions, and microscopy techniques to observe changes at interfaces. Such studies can provide invaluable insights into the factors limiting device performance and lifetime, guiding the development of more robust and efficient this compound-based devices.

Synergistic Approaches Combining Computational Design and Experimental Validation for Enhanced this compound Performance

Q & A

Basic: What are the key photophysical properties of BCzVBi critical for its application in blue OLEDs?

This compound (4,4'-bis(9-carbazolyl)-2,2'-biphenyl) exhibits a high photoluminescence (PL) quantum yield (~80%) and a triplet energy (T1) of 1.81 eV . Its absorption spectrum peaks at ~370 nm, overlapping with host materials like NPB and Bphen, enabling Förster resonance energy transfer (FRET) . However, its low electron mobility (1.02×10⁻⁵ cm²/Vs) necessitates balanced charge transport via electron-rich hosts (e.g., Bphen) . Key

PropertyValueSource
Triplet energy (T1)1.81 eV
Hole mobility1.0×10⁻³ cm²/Vs
Electron mobility1.02×10⁻⁵ cm²/Vs

Basic: How does this compound doping concentration affect OLED efficiency?

Optimal doping (5–10 wt%) maximizes FRET efficiency while minimizing triplet-triplet annihilation. At 5 wt%, this compound in NPB hosts achieves luminous efficiency of 7.24 cd/A, but higher concentrations (>10 wt%) induce exciton quenching due to aggregation . Experimental design:

  • Step 1 : Measure PL spectra of host (e.g., NPB) and this compound to calculate spectral overlap integral.
  • Step 2 : Fabricate devices with varying doping levels (1–15 wt%) and compare EL intensity and CIE coordinates .

Advanced: How to mitigate non-radiative losses from this compound triplet excitons?

This compound’s low T1 (1.81 eV) creates triplet exciton traps, reducing internal quantum efficiency (IQE) below 100% . Solutions:

  • Host engineering : Use hosts with higher T1 (e.g., CzPA, T1 = 1.94 eV) to confine triplets and promote triplet fusion (TF) .
  • Device architecture : Insert exciton-blocking layers (e.g., TAPC) to prevent triplet diffusion to this compound .
  • Data analysis : Compare transient EL decay curves to quantify triplet lifetime and annihilation rates .

Advanced: What methodologies resolve contradictions in energy transfer mechanisms for this compound-doped systems?

Conflicting reports on Dexter vs. FRET dominance require:

  • Time-resolved PL : Differentiate FRET (nanosecond-scale) from Dexter transfer (picosecond-scale) .
  • Mobility mapping : Use time-of-flight measurements to correlate host-dopant mobility mismatch with exciton leakage (e.g., this compound in Bphen vs. NPB) .
  • Monte Carlo simulations : Model triplet diffusion lengths and energy transfer efficiency .

Advanced: How do Al nanoparticles (Al-NPs) enhance this compound-based OLEDs?

Al-NPs induce localized surface plasmon polaritons (LSPPs), amplifying radiative decay rates. Key findings:

  • Optimal placement : Embedding Al-NPs 8 nm into TmPyPb ETL maximizes EL intensity (126.3 cd/A) while minimizing quenching .
  • Trade-off analysis : Balance near-field enhancement (radiative rate ↑) vs. Förster quenching (non-radiative rate ↑) via angle-resolved EL spectroscopy .

Basic: What are standard characterization protocols for this compound-based devices?

  • PL/EL spectroscopy : Confirm FRET efficiency via spectral overlap (e.g., NPB PL vs. This compound absorption) .
  • Current density-voltage-luminance (J-V-L) : Assess charge balance using mobility data from time-of-flight measurements .
  • Transient EL : Quantify singlet-triplet annihilation rates under pulsed operation .

Advanced: How to optimize this compound for triplet-harvesting blue OLEDs?

  • Host selection : Use high-T1 hosts (e.g., CzPA, T1 = 1.94 eV) to enable reverse intersystem crossing (RISC) .
  • Layer thickness : Reduce EML thickness to <20 nm for uniform exciton distribution .
  • Doping symmetry : Co-dope HTL/ETL with this compound to improve charge balance (e.g., 7.5 wt% in NPB and Bphen) .

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